molecular formula C7H6BrClFN B13847623 6-Bromo-2-chloro-4-fluoro-3-methylaniline

6-Bromo-2-chloro-4-fluoro-3-methylaniline

Cat. No.: B13847623
M. Wt: 238.48 g/mol
InChI Key: QUMRNKYBHHHDAT-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-4-fluoro-3-methylaniline is an aromatic amine with the molecular formula C7H6BrClFN. This compound is characterized by the presence of bromine, chlorine, and fluorine substituents on the benzene ring, along with a methyl group and an amino group. It is used in various chemical syntheses and research applications due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-chloro-4-fluoro-3-methylaniline typically involves multi-step reactions starting from commercially available precursors. One common method includes:

    Reduction: Conversion of the nitro group to an amino group.

    Halogenation: Introduction of bromine, chlorine, and fluorine atoms to specific positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound involves similar steps but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and the use of catalysts to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloro-4-fluoro-3-methylaniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted with other functional groups.

    Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used under basic conditions.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-2-chloro-4-fluoro-3-methylaniline is used in several scientific research applications:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and inhibition.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-4-fluoro-3-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and specificity. The pathways involved often include inhibition or activation of enzymatic activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluoro-6-methylaniline
  • 2-Bromo-4-methylaniline
  • 4-Bromo-2-methylaniline

Uniqueness

6-Bromo-2-chloro-4-fluoro-3-methylaniline is unique due to the specific combination of bromine, chlorine, and fluorine atoms on the benzene ring. This unique substitution pattern imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications.

Properties

Molecular Formula

C7H6BrClFN

Molecular Weight

238.48 g/mol

IUPAC Name

6-bromo-2-chloro-4-fluoro-3-methylaniline

InChI

InChI=1S/C7H6BrClFN/c1-3-5(10)2-4(8)7(11)6(3)9/h2H,11H2,1H3

InChI Key

QUMRNKYBHHHDAT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1F)Br)N)Cl

Origin of Product

United States

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